molecular formula C11H16FNO2S B2716600 N-Methyl-N-[1-(4-methylphenyl)propan-2-yl]sulfamoyl fluoride CAS No. 2411223-94-2

N-Methyl-N-[1-(4-methylphenyl)propan-2-yl]sulfamoyl fluoride

Cat. No.: B2716600
CAS No.: 2411223-94-2
M. Wt: 245.31
InChI Key: IMODKAKXIMZHMD-UHFFFAOYSA-N
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Description

N-Methyl-N-[1-(4-methylphenyl)propan-2-yl]sulfamoyl fluoride is an organic compound with the molecular formula C11H16FNO2S It is a sulfamoyl fluoride derivative, characterized by the presence of a sulfonamide group attached to a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-[1-(4-methylphenyl)propan-2-yl]sulfamoyl fluoride typically involves the reaction of N-methyl-N-[1-(4-methylphenyl)propan-2-yl]amine with sulfuryl fluoride (SO2F2). The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfamoyl fluoride group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-[1-(4-methylphenyl)propan-2-yl]sulfamoyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by nucleophiles such as amines or alcohols.

    Hydrolysis: The compound can be hydrolyzed to form the corresponding sulfonamide and fluoride ion.

    Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with water acting as the nucleophile.

    Oxidation and Reduction: Strong oxidizing or reducing agents may be required, depending on the desired transformation.

Major Products Formed

    Substitution Reactions: Products include substituted sulfonamides.

    Hydrolysis: The major products are the corresponding sulfonamide and fluoride ion.

    Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Methyl-N-[1-(4-methylphenyl)propan-2-yl]sulfamoyl fluoride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes that interact with sulfonamide groups.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-N-[1-(4-methylphenyl)propan-2-yl]sulfamoyl fluoride involves its interaction with molecular targets, such as enzymes. The sulfonamide group can form strong interactions with the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-[1-(4-methylphenyl)propan-2-yl]sulfonamide
  • N-Methyl-N-[1-(4-methylphenyl)propan-2-yl]sulfamoyl chloride
  • N-Methyl-N-[1-(4-methylphenyl)propan-2-yl]sulfamoyl bromide

Uniqueness

N-Methyl-N-[1-(4-methylphenyl)propan-2-yl]sulfamoyl fluoride is unique due to the presence of the fluorine atom, which can significantly influence its reactivity and interactions with biological targets. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable candidate for various applications.

Properties

IUPAC Name

N-methyl-N-[1-(4-methylphenyl)propan-2-yl]sulfamoyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO2S/c1-9-4-6-11(7-5-9)8-10(2)13(3)16(12,14)15/h4-7,10H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMODKAKXIMZHMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(C)N(C)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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